molecular formula C24H25N3O2S2 B2574582 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide CAS No. 681224-04-4

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide

Cat. No. B2574582
CAS RN: 681224-04-4
M. Wt: 451.6
InChI Key: HCNSXCAHEDAADV-UHFFFAOYSA-N
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Description

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide is a useful research compound. Its molecular formula is C24H25N3O2S2 and its molecular weight is 451.6. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivative Formation A range of chemical processes and reactions have been employed to synthesize acetamide derivatives similar to N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide. For instance, the one-pot cyclocondensation of benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, piperidine, and ω-bromoacetophenone has resulted in the formation of N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide as alternative products (Krauze et al., 2007). Moreover, the reaction of chloroacetonitrile with piperidine followed by various treatments has led to the construction of novel pyrazole, thiazole, and other heterocyclic derivatives (Khalil et al., 2017).

Biological Activities and Applications The synthesized acetamide derivatives have shown potential in various biological activities, offering insights into their scientific research applications:

  • Antibacterial Activity:

    • The acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been evaluated for their antibacterial potentials. Particularly, certain compounds have shown significant antibacterial activities against various bacterial strains, suggesting their potential application as antibacterial agents (Iqbal et al., 2017).
    • Synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have also been screened against Gram-negative and Gram-positive bacteria, displaying moderate to significant antibacterial activity (Khalid et al., 2016).
  • Antitumor and Anticancer Activity:

    • Certain N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides have shown potent antiproliferative activity against specific human cancer cell lines. For example, one of the synthesized compounds induced cell apoptosis and caused G1-phase arrest in the cell division cycle of HeLa cells, indicating its potential as an anticancer agent (Wu et al., 2017).
    • Additionally, novel N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have been synthesized and tested for their antitumor activity against a variety of human tumor cell lines. Some compounds exhibited considerable anticancer activity against certain cancer cell lines, highlighting their potential in cancer treatment (Yurttaş et al., 2015).
  • Antimicrobial Activity:

    • N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives were evaluated for their antimicrobial activities against pathogenic bacteria and Candida species. Results indicated that these compounds were more effective against fungi than bacteria, suggesting their potential application in treating fungal infections (Mokhtari & Pourabdollah, 2013).

properties

IUPAC Name

2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S2/c28-22(16-30-17-23(29)27-13-5-2-6-14-27)26-24-25-21(15-31-24)20-11-9-19(10-12-20)18-7-3-1-4-8-18/h1,3-4,7-12,15H,2,5-6,13-14,16-17H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNSXCAHEDAADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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